(5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Description

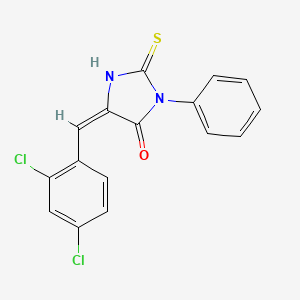

(5E)-5-(2,4-Dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a substituted imidazolidinone derivative characterized by a 2,4-dichlorobenzylidene group at the 5-position and a phenyl group at the 3-position.

Properties

Molecular Formula |

C16H10Cl2N2OS |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-11-7-6-10(13(18)9-11)8-14-15(21)20(16(22)19-14)12-4-2-1-3-5-12/h1-9H,(H,19,22)/b14-8+ |

InChI Key |

DDMANRIXEMHHCM-RIYZIHGNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

Substitution: The chlorines on the benzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biology as a probe for studying enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, its interaction with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

a) Chlorine Positional Isomers

- (E)-5-(2,3-Dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one (): Differs in chlorine positions (2,3- vs. 2,4-dichloro). Positional isomerism may alter steric and electronic properties, affecting interactions with biological targets.

b) Electron-Donating vs. Electron-Withdrawing Groups

- (5E)-5-(4-Dimethylaminobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one (): Replaces chlorine with a dimethylamino group (electron-donating). Increased solubility in polar solvents due to the amino group. Lower molar mass (323.41 g/mol vs. ~398 g/mol for dichloro analogs) may improve bioavailability. Classified as an irritant, indicating distinct reactivity .

c) Bulkier Aromatic Systems

Modifications to the Core Heterocycle

a) Thiazole Derivatives

- (2Z,5E)-5-(2,4-Dichlorobenzylidene)-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-4-one (): Replaces imidazolidinone with a thiazolidinone core. Molecular formula: C₁₈H₁₀Cl₂N₄O₂S; EI-MS m/z 364 (M⁺) .

Biological Activity

(5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the domains of antimicrobial, antitumor, and anti-inflammatory effects. This article explores the synthesis, biological evaluation, and molecular interactions of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through a condensation reaction between 2,4-dichlorobenzaldehyde and 3-phenyl-2-thioxoimidazolidin-4-one. The reaction typically involves heating the reactants in an appropriate solvent, leading to the formation of the desired product with varying yields depending on reaction conditions.

Antimicrobial Activity

Research indicates that derivatives of thioxoimidazolidin compounds exhibit significant antibacterial and antifungal activities. In a study comparing various compounds, (5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one demonstrated superior antibacterial properties against resistant strains such as MRSA and Pseudomonas aeruginosa, outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| (5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | 8 | Antibacterial |

| Ampicillin | 16 | Antibacterial |

| Bifonazole | 32 | Antifungal |

| Ketoconazole | 64 | Antifungal |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in antitumor activity. Studies have reported that thioxoimidazolidin derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound was effective in reducing the viability of cancer cell lines in vitro .

The biological activity of (5E)-5-(2,4-dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one can be attributed to several mechanisms:

- Kinase Inhibition : Molecular docking studies suggest that this compound may inhibit specific kinases involved in bacterial resistance mechanisms. The predicted inhibitory activity against serine/threonine kinases indicates a potential pathway for its antimicrobial effects .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

- Apoptotic Pathways : In cancer cells, it is proposed that the compound activates apoptotic pathways, contributing to its antitumor effects.

Case Studies

A notable case study involved testing the compound against a panel of bacterial strains. Results indicated that it not only inhibited growth but also exhibited bactericidal properties at lower concentrations compared to standard treatments. Another study highlighted its efficacy against various cancer cell lines, showcasing a dose-dependent response in cell viability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.